
2,4,6-Trichloropyridine
Overview
Description
2,4,6-Trichloropyridine (CAS: 16063-69-7) is a halogenated heterocyclic compound with the molecular formula C₅H₂Cl₃N and a molecular weight of 182.44 g/mol . It is synthesized via chlorination of 2,6-dichloropyridine-N-oxide using phosphorus oxychloride (POCl₃), yielding a white crystalline solid . The compound exhibits significant pharmacological and biological activity, serving as an intermediate in pharmaceuticals, reactive dyes, and textile finishing agents . Acute toxicity studies report an intraperitoneal LD₅₀ of 280 mg/kg in mice, inducing somnolence and hepatic degeneration .
Preparation Methods
Historical Development of 2,4,6-Trichloropyridine Synthesis
The synthesis of this compound originated in the mid-20th century with direct chlorination of pyridine. Early methods employed chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) under radical initiation, but these suffered from poor regioselectivity due to the formation of multiple isomers (e.g., 2,3,5-trichloropyridine). For instance, pyridine chlorination at 150–200°C with excess Cl₂ yielded ≤40% this compound alongside 15–20% byproducts . This inefficiency spurred research into stepwise functionalization strategies.
Contemporary Two-Step Oxidation-Chlorination Method
Oxidation of 2,6-Dichloropyridine to N-Oxide Intermediate
The modern industrial standard involves oxidizing 2,6-dichloropyridine to its N-oxide derivative before chlorination. As detailed in CN104892497A , this step uses hydrogen peroxide (H₂O₂) in trifluoroacetic acid (TFA) with molybdenum trioxide (MoO₃) or aluminum oxide (Al₂O₃) as catalysts:
Reaction Conditions:
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Catalyst: 0.5–1.5 wt% MoO₃ or Al₂O₃ relative to 2,6-dichloropyridine
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Solvent: Trifluoroacetic acid (3.0–3.5:1 mass ratio to substrate)
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Temperature: 85°C
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Time: 3–5 hours
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Oxidant: 30% H₂O₂ (1.0–2.5:1 mass ratio to substrate)
Under these conditions, the N-oxide intermediate forms with >98% conversion. The catalytic role of MoO₃ or Al₂O₃ enhances reaction kinetics by stabilizing peroxide intermediates, reducing side reactions .
Chlorination of N-Oxide to this compound
The N-oxide undergoes chlorination using phosphorus oxychloride (POCl₃) under reflux:
Reaction Parameters:
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Chlorinating Agent: POCl₃ (2.0–2.5 equivalents)
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Temperature: 105–110°C (reflux)
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Time: 4–6 hours
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Workup: Dichloromethane extraction, followed by distillation
This step achieves 75–76% isolated yield with purity ≥98% after crystallization . The mechanism involves electrophilic aromatic substitution, where the N-oxide group activates the para position for chlorination.
Comparative Analysis of Synthesis Routes
Direct Chlorination vs. Stepwise Functionalization
Parameter | Direct Pyridine Chlorination | Oxidation-Chlorination Route |
---|---|---|
Starting Material | Pyridine | 2,6-Dichloropyridine |
Selectivity | ≤40% | ≥98% |
Yield | 30–40% | 75–76% |
Byproducts | Multiple isomers | Minimal (<2%) |
Scalability | Limited by purification | Industrial-scale feasible |
Catalyst | Radical initiators (e.g., AIBN) | MoO₃/Al₂O₃ |
The oxidation-chlorination method eliminates isomer formation, reduces waste, and simplifies purification—critical for pharmaceutical applications requiring high-purity intermediates .
Solvent and Catalyst Optimization
Trifluoroacetic acid (TFA) proves ideal for the oxidation step due to its ability to stabilize reactive intermediates and enhance H₂O₂ activity. Substituting TFA with acetic acid lowers yields by 15–20%, as shown in comparative trials . Similarly, catalyst choice impacts efficiency:
Catalyst | Reaction Time (h) | Yield (%) | Purity (%) |
---|---|---|---|
MoO₃ | 4.0 | 75.4 | 98.5 |
Al₂O₃ | 4.5 | 75.8 | 98.2 |
None | 6.0 | 58.3 | 92.1 |
Catalyst-free reactions exhibit prolonged durations and inferior yields, underscoring the necessity of MoO₃/Al₂O₃ .
Industrial-Scale Process Design
Economic and Environmental Metrics
A techno-economic analysis of a 10,000-ton/year facility reveals:
Metric | Value |
---|---|
Capital Cost | $12–15 million |
Operating Cost (Annual) | $8–10 million |
TFA Recovery Efficiency | 92–95% |
Carbon Footprint (kg CO₂/t) | 1,200–1,500 |
The process’s scalability and solvent recovery make it economically viable compared to pyridine-based routes.
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trichloropyridine undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines, to form substituted pyridines.
Oxidation and Reduction: Although less common, it can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like amines and catalysts such as copper iodide and palladium complexes.
Oxidation and Reduction: These reactions may require strong oxidizing or reducing agents, depending on the desired product.
Major Products:
Substitution Reactions: Products include various substituted pyridines, depending on the nucleophile used.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.
Scientific Research Applications
2,4,6-Trichloropyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is utilized in the development of biologically active molecules and pharmaceuticals.
Medicine: It serves as a precursor for the synthesis of drugs and other therapeutic agents.
Industry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,6-Trichloropyridine involves its high reactivity due to the presence of chlorine atoms. These chlorine atoms make the compound highly electrophilic, allowing it to readily react with nucleophiles. This reactivity is exploited in various chemical syntheses to form new compounds .
Comparison with Similar Compounds
Comparison with Similar Trichloropyridine Isomers
Structural and Chemical Properties
The reactivity and applications of trichloropyridine isomers depend on chlorine substitution patterns. Key isomers include:
Reactivity and Functionalization
- This compound: Reacts regioselectively at the 4-position with nucleophiles (e.g., sodium methoxide or dimethylamine) to form 2,6-dichloro-4-methoxy- or 4-dimethylaminopyridine derivatives .
- 2,3,6-Trichloropyridine : Undergoes palladium-catalyzed alkoxycarbonylation to form diesters (87% selectivity) under high-pressure CO conditions .
- 2,3,5-Trichloropyridine : Participates in ligand-free Suzuki coupling with arylboronic acids in aqueous media, yielding 3,5-dichloro-2-arylpyridines without di/tri-substituted byproducts .
- 3,4,5-Trichloropyridine : Serves as a carbon and nitrogen source in graphene synthesis, requiring precise temperature control to minimize defects .
Biological Activity
2,4,6-Trichloropyridine (TCP) is a chlorinated derivative of pyridine with significant biological activity. Its molecular formula is and it has a molecular weight of 182.44 g/mol. TCP is primarily utilized in agricultural applications as a herbicide and fungicide, but its biological effects extend beyond these uses. This article reviews the biological activity of TCP, focusing on its pharmacological properties, toxicological effects, and potential applications in various fields.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 182.44 g/mol |
Melting Point | 33-37 °C |
Boiling Point | 212.5 °C |
Density | 1.5 g/cm³ |
Solubility in Water | Sparingly soluble |
Pharmacological Activity
TCP exhibits various pharmacological activities that can be categorized into several areas:
Antimicrobial Activity
TCP has demonstrated antimicrobial properties against a range of pathogens. Studies indicate that TCP can inhibit the growth of certain bacteria and fungi, making it a candidate for use in agricultural and medical applications.
- Case Study : A study published in the Journal of Agricultural and Food Chemistry found that TCP effectively reduced fungal growth in crops, suggesting its utility as a fungicide .
Insecticidal Properties
TCP is known for its insecticidal activity, particularly against pests that affect agricultural yields.
- Research Findings : Research has shown that TCP acts as an effective insecticide against various agricultural pests, including aphids and beetles, by disrupting their physiological processes .
Toxicological Effects
Despite its beneficial uses, TCP poses certain health risks due to its toxicity:
Acute Toxicity
TCP is classified as harmful if ingested or inhaled. It can cause skin and eye irritation upon contact.
- Toxicity Studies : Animal studies have indicated that TCP can lead to liver damage and other systemic effects when administered at high doses . The LD50 (lethal dose for 50% of the population) values suggest significant toxicity levels comparable to other chlorinated compounds.
Environmental Impact
The environmental persistence of TCP raises concerns regarding its accumulation in ecosystems:
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2,4,6-trichloropyridine, and how do they influence experimental design?
- Molecular formula : C₅H₂Cl₃N; molecular weight : 182.43 g/mol.
- Key properties : High thermal stability due to aromatic chlorination, limited solubility in polar solvents (solubility data undetermined; requires empirical testing for specific solvents) .
- Safety considerations : Acute oral toxicity (LD₅₀ = 280 mg/kg in mice), severe eye damage, and skin sensitization (Category 1 hazards). Use fume hoods, PPE, and adhere to GHS protocols .
- Methodological guidance : Pre-screen solubility in DMSO or acetonitrile for reaction setups. Use inert atmospheres (e.g., argon) to avoid decomposition during high-temperature reactions .
Q. What synthetic routes are available for preparing this compound, and what are their advantages?
- Route 1 : Chlorination of 2,6-dichloropyridine-N-oxide using PCl₅ or SOCl₂. Yields depend on stoichiometric control of chlorinating agents .
- Route 2 : Diazotization of 2,6-dichloro-3-aminopyridine followed by Sandmeyer reaction with CuCl₂. This method achieves >75% yield but requires strict temperature control (<10°C) to minimize by-products .
- Optimization tip : Monitor reaction progress via TLC or GC-MS to confirm intermediate formation (e.g., diazonium salts) .
Advanced Research Questions
Q. How does the substitution pattern of this compound affect its reactivity in nucleophilic aromatic substitution (NAS) reactions?
- Electronic effects : The electron-withdrawing Cl groups activate the pyridine ring for NAS at positions 2, 4, and 5. Steric hindrance at the 2- and 6-positions favors substitution at the 4-position .
- Experimental validation : Use NaOH/KOH in ethanol to substitute Cl with OH, and characterize products via ¹H-NMR (e.g., δ 7.23 ppm for meta-H in derivatives) .
- Comparative analysis : Contrast reactivity with isomers like 3,4,5-trichloropyridine, which show distinct regioselectivity due to Cl positioning .
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
- Structural elucidation :
- X-ray crystallography : Resolve bond lengths (e.g., Co-Cl = 2.25–2.30 Å in coordination complexes) .
- Mass spectrometry : Confirm molecular ion peaks at m/z 182 (M⁺) and fragment patterns (e.g., loss of Cl groups).
Q. What are the challenges in handling this compound during large-scale reactions, and how can they be mitigated?
- Key issues :
- Toxicity : Implement closed-system reactors and real-time air monitoring for chlorinated vapors .
- By-product management : Use biphasic extraction (e.g., ethyl acetate/water) to isolate target compounds from chlorinated impurities .
Q. How can this compound serve as a precursor for bioactive or coordination complexes?
- Pharmaceutical intermediates : Synthesize antifungal agents via substitution with thiourea or hydrazine derivatives .
- Coordination chemistry : React with transition metals (e.g., Co(II)) to form complexes with distorted octahedral geometries. Characterize using magnetic susceptibility and ESR .
- Case study : Pyridinium trichloropyridine cobalt(II) complexes crystallize in monoclinic systems (P1 2₁/n1) with unit cell parameters a = 7.797 Å, b = 21.375 Å .
Q. Data Contradictions and Resolution
Q. Discrepancies in reported solubility How to address them experimentally?
Prepare saturated solutions in target solvents (e.g., DMSO, acetonitrile) at 25°C.
Quantify via gravimetric analysis or UV-Vis calibration curves.
Cross-validate with computational models (e.g., COSMO-RS) .
Q. Methodological Best Practices
Designing a reaction to minimize polychlorinated by-products: A stepwise approach.
- Step 1 : Use stoichiometric control (e.g., 1.05 eq Cl⁻ donors) to avoid over-chlorination.
- Step 2 : Employ low-temperature (−10°C) diazotization to stabilize intermediates .
- Step 3 : Purify via recrystallization (toluene/petroleum ether) to isolate >98% pure product .
Properties
IUPAC Name |
2,4,6-trichloropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl3N/c6-3-1-4(7)9-5(8)2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNNGKMAGDPVIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80166951 | |
Record name | Pyridine, 2,4,6-trichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80166951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16063-69-7 | |
Record name | 2,4,6-Trichloropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16063-69-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 2,4,6-trichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016063697 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 2,4,6-trichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80166951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-Trichloropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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